molecular formula C17H18F3N3O4 B2910798 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2320684-43-1

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2910798
CAS No.: 2320684-43-1
M. Wt: 385.343
InChI Key: YNDDLKDXWUFHAQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a sophisticated chemical compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two distinct pharmacophores: an imidazolidine-2,4-dione core and a 2,4,5-trifluoro-3-methoxybenzoyl group. The imidazolidine-2,4-dione scaffold, a well-known heterocyclic system , is a versatile moiety in drug discovery. The 2,4,5-trifluoro-3-methoxybenzoyl component is a derivative of 2,4,5-trifluoro-3-methoxybenzoic acid, a characterized chemical building block . This complex structure suggests potential for diverse biological interactions. Researchers can explore this compound as a key intermediate in synthetic chemistry or investigate its potential bioactivity against various therapeutic targets. Its structural features make it a valuable candidate for creating targeted libraries in drug discovery projects. This product is strictly for laboratory research use and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-methyl-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-21-12(24)8-23(17(21)26)9-3-5-22(6-4-9)16(25)10-7-11(18)14(20)15(27-2)13(10)19/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDLKDXWUFHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with piperidin-4-yl imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Reported Activity/Use Source
Target Compound Imidazolidine-2,4-dione 3-Methyl, piperidin-4-yl with 2,4,5-trifluoro-3-methoxybenzoyl ~450 ~2.8 Hypothesized receptor antagonist N/A (Structural inference)
WHO No. 2161 (Flavoring agent) Imidazolidine-2,4-dione 3-(Pyrazole-isoxazole), 3-hydroxybenzyl ~400 ~1.5 Food additive (Class III) WHO Report
Patent Compound (EP 2023) Imidazolidine-2,4-dione Quinoline, chloro-fluoro-phenyl, pyrazole ~580 ~3.5 Bradykinin B2 antagonist European Patent
2.2 Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability: The trifluoro-methoxybenzoyl group in the target compound increases lipophilicity (predicted logP ~2.8) compared to the hydroxybenzyl group in WHO No. 2161 (logP ~1.5). This suggests enhanced membrane permeability, making the target compound more suitable for systemic drug delivery than food additives .

Pharmacological Activity: The patent compound’s quinoline moiety and rigid structure confer selectivity as a bradykinin B2 antagonist for skin diseases . In contrast, the target compound’s piperidine-benzoyl group may enable flexible binding to diverse receptors (e.g., GPCRs or kinases). Fluorine atoms in the target compound could enhance metabolic stability and electron-withdrawing effects, similar to trends observed in fluorinated pharmaceuticals .

Safety and Regulatory Considerations: WHO No. 2161 and 2162, with lower logP values, were flagged for exceeding dietary exposure thresholds (90 µg/day for Class III). The target compound’s higher lipophilicity may necessitate stricter toxicity evaluations if intended for human use .

2.3 Research Findings from Analogues
  • Metabolic Stability: Fluorinated derivatives (e.g., the target compound and patent compound) show prolonged half-lives in vitro compared to non-fluorinated analogs, attributed to resistance to cytochrome P450 oxidation .
  • Receptor Binding: Piperidine-containing compounds (like the target) often exhibit conformational flexibility, enabling interactions with multiple receptor subtypes. In contrast, quinoline-based structures (patent compound) prioritize selectivity .
  • Toxicity : High lipophilicity (logP >3) correlates with increased risk of off-target effects, as seen in the patent compound’s preclinical studies .

Biological Activity

3-Methyl-1-(1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Trifluoromethoxybenzoyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Piperidine ring : Commonly found in numerous pharmaceuticals, contributing to the compound's interaction with biological targets.
  • Imidazolidine dione : This structure is often associated with various biological activities including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .
  • Case Study 2 : Another study found similar compounds effective against breast cancer cell lines (MCF-7 and T47D), with IC50 values of 43.4 μM and 27.3 μM respectively .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways, particularly in malignancies resistant to conventional therapies .
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting a dual role in managing inflammation alongside tumor growth .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In vitro Studies : These studies demonstrated significant inhibition of tumor cell growth at low concentrations.
  • In vivo Studies : Animal models have shown promising results in tumor reduction without significant toxicity, indicating a favorable therapeutic window.

Data Tables

Activity Type Cell Line/Model IC50 (µM) Reference
Anticancer ActivityHCT-116 (Colon Cancer)6.2
Anticancer ActivityMCF-7 (Breast Cancer)43.4
Anticancer ActivityT47D (Breast Cancer)27.3
Anti-inflammatoryLPS-induced modelsN/A

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